
Hexane-1,2,3,6-tetrol
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Overview
Description
Hexane-1,2,5,6-tetrol (HT) is a cellulose-derived polyol featuring two 1,2-diol moieties connected by a flexible ethane bridge. Its synthesis involves three key steps: (1) pyrolysis of cellulosic feedstocks, (2) hydrogenation of levoglucosenone to levoglucosanol, and (3) a one-pot hydrogenation/hydrolysis reaction to yield HT . HT exists as a mixture of two diastereomers: (S,R)-HT (mesomer) and (S,S)-HT, with the former achievable in chirally pure form. This compound serves as a sustainable building block for synthesizing mesoporous polyboronates via condensation with aromatic diboronic acids (BDB) under ambient conditions .
HT-based polyboronates exhibit unique crystalline mesoporous structures (pore size: 5–50 nm) with specific surface areas (SAs) up to 90 m²/g and pore volumes (PVs) up to 0.44 mL/g. These properties, combined with HT’s chirality, make it a novel candidate for applications in catalysis, enzyme immobilization, and separation science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane-1,2,3,6-tetrol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of hexane derivatives. For instance, the hydrogenation of hexane-1,2,3,6-tetraone in the presence of a platinum catalyst can yield this compound. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced from bio-renewable sources. For example, the catalytic conversion of cellulose-derived levoglucosanol in water using a bifunctional Pt/SiO2-Al2O3 catalyst at 150°C can yield this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,2,3,6-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hexane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Hexane-1,2,3,6-tetraone
Reduction: Hexane-1,2,3-triol
Substitution: Hexane-1,2,3,6-tetrahalide
Scientific Research Applications
Scientific Research Applications
Hexane-1,2,3,6-tetrol serves as a valuable building block in various scientific research contexts:
- Organic Chemistry : It is utilized in synthesizing complex organic molecules and polymers due to its multiple hydroxyl groups that allow for diverse functionalization.
- Biochemistry : The compound is instrumental in studying metabolic pathways and enzyme reactions involving polyols. Its structure enables researchers to investigate how polyols participate in biological systems.
- Material Science : this compound is explored for developing mesoporous materials. For instance, it can react with aromatic diboronic acids to form chiral polyboronates with significant surface areas and pore volumes .
Case Study: Synthesis of Mesoporous Materials
A study demonstrated the synthesis of mesoporous chiral polyboronates from this compound. The resulting materials exhibited BET surface areas up to 90 m²/g and pore volumes of 0.44 mL/g. The properties were influenced by the diastereomeric composition of this compound and the orientation of boronic acids used in the reaction .
Medical Applications
In medicine, derivatives of this compound are being investigated for their therapeutic properties:
- Anti-inflammatory Properties : Research indicates that certain derivatives may exhibit anti-inflammatory effects.
- Antioxidant Activities : The compound's structure allows it to act as an antioxidant in biological systems.
Industrial Applications
This compound finds numerous applications in industry:
- Polymer Production : It serves as a precursor for producing polyesters and alkyd resins. Its symmetrical structure with vicinal hydroxyl groups allows for selective reactions that are crucial in polymer chemistry .
- Surfactants and Solvents : The compound is utilized in formulating bio-based chemicals and non-toxic solvents due to its favorable environmental profile compared to petroleum-derived alternatives .
Table 1: Industrial Applications of this compound
Application | Description | Key Benefits |
---|---|---|
Polymer Precursor | Used in synthesizing polyesters and alkyd resins | Biodegradable alternatives |
Surfactants | Acts as a non-toxic surfactant | Lower environmental impact |
Solvents | Utilized as a bio-based solvent | Reduced toxicity compared to petrochemicals |
Mechanism of Action
The mechanism by which hexane-1,2,3,6-tetrol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of cellular components .
Comparison with Similar Compounds
Hexane-1,2,5,6-tetrol vs. Covalent Organic Frameworks (COFs)
HT polyboronates and COFs differ significantly in pore architecture, chirality, and synthesis:
Key Findings :
- HT polyboronates surpass COFs in pore size and volume, enabling applications requiring bulkier substrates (e.g., enzymes).
- COFs exhibit higher SAs (up to 582 m²/g) but lack chirality and scalability .
Hexane-1,2,5,6-tetrol vs. Pentaerythritol (PE)-Based Boronate Esters
PE, a tetraol with a rigid structure, forms microporous materials when condensed with 1,4-benzenediboronic acid (1,4-BDB):
Key Findings :
- PE-based materials excel in SA but lack mesoporosity.
- HT’s flexibility enables interwoven polymer chains, creating hierarchical structures .
Hexane-1,2,5,6-tetrol vs. Chiral Indacene Bis(1,2-diol) Microporous Cages
Chiral indacene bis(1,2-diol) forms trimeric cages with diboronic acids:
Key Findings :
Impact of Stereoisomerism and Solvent Choice
HT’s diastereomeric excess (d.e.) and solvent selection critically influence material properties:
Biological Activity
Hexane-1,2,3,6-tetrol (often referred to as tetrol) is a polyol derived from cellulose and has garnered attention for its potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, properties, and implications for health and industry.
This compound can be synthesized through catalytic processes involving levoglucosanol (lgol), a cellulose-derived compound. The synthesis typically involves the following steps:
- Hydrolysis : Lgol undergoes hydrolysis to form intermediates such as 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG).
- Isomerization : At elevated temperatures, DDM and DDG can isomerize to 3,4-dideoxyfructose (DDF).
- Hydrogenation : DDM is converted to cis-tetrol while DDG is converted to trans-tetrol through hydrogenation over bifunctional metal catalysts like Pt/SiO₂-Al₂O₃.
The overall yield of tetrol can reach up to 90% under optimal conditions .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. A study assessing its antibacterial activity showed that it could inhibit the growth of various bacterial strains when applied in specific concentrations. The results demonstrated significant zones of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in pharmaceuticals as a natural preservative or antimicrobial agent .
Cytotoxicity and Safety
The cytotoxicity of this compound has been evaluated using various cell lines. Research indicates that at low concentrations, tetrol does not exhibit significant cytotoxic effects. However, at higher concentrations, it may induce apoptosis in certain cancer cell lines. This dual nature suggests that while it may serve as a therapeutic agent in controlled doses, caution is warranted regarding its concentration in formulations .
Applications in Material Science
This compound is not only relevant in biological contexts but also serves as a versatile building block in material science:
- Polymer Production : Tetrol can be dehydrated to produce polymer precursors such as tetrahydrofuran dimethyl ether (THFDM), which can further be transformed into valuable polymers like polyesters and polyurethanes .
- Chiral Materials : The condensation of this compound with boronic acids leads to the formation of mesoporous chiral polyboronates. These materials have potential applications in catalysis and drug delivery due to their unique structural properties .
Research Findings Summary
The following table summarizes key findings regarding the biological activity and applications of this compound:
Case Study 1: Antimicrobial Efficacy
A controlled study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that a concentration of 8 mg/mL resulted in a zone of inhibition averaging 15 mm against E. coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Application in Drug Delivery Systems
Research exploring the use of this compound-based chiral polyboronates showed promising results in drug delivery systems due to their high surface area and porosity. These materials facilitated enhanced drug loading capacities compared to traditional carriers .
Q & A
Q. Basic: What synthetic methodologies are recommended for producing Hexane-1,2,3,6-tetrol from bio-renewable precursors?
Answer:
Synthesis typically involves catalytic upgrading of bio-derived intermediates. For example, levoglucosanol (from cellulose pyrolysis) can be hydrogenolyzed using bifunctional catalysts (e.g., Pt-WOx/TiO₂) to achieve regioselective C–O bond cleavage and hydroxyl group retention. Key parameters include:
- Catalyst design : Balancing metal sites (for hydrogenation) and acid sites (for dehydration) to control stereochemistry .
- Solvent systems : Water or polar aprotic solvents enhance selectivity by stabilizing intermediates .
- Validation : Use ¹³C NMR (e.g., δ 72–74 ppm for hydroxylated carbons) and HRMS ([M+H⁺] ~247.16 Da) to confirm structure .
Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and regiochemistry. For example, vicinal diols show coupling constants (J = 6–8 Hz) in ¹H NMR, while ¹³C NMR distinguishes carbons adjacent to hydroxyl groups (δ 63–75 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H⁺] deviation <5 ppm) .
- Chromatography : GC-MS with polar columns (e.g., DB-WAX) separates isomers; retention indices and fragmentation patterns validate purity .
Q. Advanced: How can experimental designs evaluate the impact of catalyst composition on stereoselectivity during synthesis?
Answer:
- Multivariate testing : Vary metal/acid site ratios (e.g., Pt loading vs. WOx coverage) and track stereochemical outcomes via 2D NMR (e.g., NOESY for spatial proximity of hydroxyl groups) .
- Kinetic profiling : Use in situ IR spectroscopy to monitor intermediate formation (e.g., carbonyl intermediates during dehydration) and correlate with enantiomeric excess (ee) .
- Computational modeling : DFT calculations predict transition-state energies for competing stereochemical pathways .
Q. Advanced: How can kinetic models be developed to predict thermal decomposition behavior of this compound?
Answer:
- Pyrolysis experiments : Conduct in a jet-stirred reactor (JSR) at 500–1100 K and pressures of 1–10 atm to identify primary decomposition products (e.g., aldehydes, CO) .
- Mechanistic modeling : Use software like CHEMKIN to integrate species-specific rate rules (e.g., β-scission of C–C bonds adjacent to hydroxyl groups) and validate against experimental speciation data .
Q. Advanced: How can contradictions in stereochemical outcomes across studies be resolved?
Answer:
- Systematic replication : Reproduce experiments under identical conditions (solvent, catalyst pretreatment) while varying one parameter (e.g., pH) to isolate confounding factors .
- Cross-validation : Compare results from independent techniques (e.g., X-ray crystallography vs. optical rotation) to confirm stereochemical assignments .
- Meta-analysis : Aggregate literature data to identify trends (e.g., acidic supports favoring cis-diol formation) .
Q. Basic: What solvent systems optimize extraction and purification of this compound from complex mixtures?
Answer:
- Liquid-liquid extraction : Use hexane/ethyl acetate biphasic systems to isolate non-polar byproducts, leaving the tetrol in the polar phase .
- Greener alternatives : Ionic liquids (e.g., [BMIM][BF₄]) or supercritical CO₂ improve extraction efficiency while reducing environmental impact .
- Distillation : Fractional distillation under reduced pressure minimizes thermal degradation of hydroxyl groups .
Q. Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically studied?
Answer:
- Accelerated stability testing : Incubate samples at 40–80°C and pH 2–12 for 1–4 weeks. Monitor degradation via HPLC-ELSD (evaporative light scattering detection) .
- Mechanistic insights : Use LC-MS to identify degradation products (e.g., cyclic ethers from intramolecular dehydration) and propose degradation pathways .
Q. Advanced: What computational approaches predict the reactivity of this compound in novel catalytic systems?
Answer:
- Molecular dynamics (MD) simulations : Model solvent-catalyst interactions to predict regioselectivity in aqueous vs. organic media .
- Machine learning : Train models on existing kinetic data (e.g., activation energies for C–O bond cleavage) to forecast performance of untested catalysts .
- Transition-state theory : Calculate activation barriers for competing pathways (e.g., hydrogenolysis vs. dehydration) using Gaussian or ORCA software .
Properties
CAS No. |
84709-11-5 |
---|---|
Molecular Formula |
C6H14O4 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
hexane-1,2,3,6-tetrol |
InChI |
InChI=1S/C6H14O4/c7-3-1-2-5(9)6(10)4-8/h5-10H,1-4H2 |
InChI Key |
RLMXGBGAZRVYIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(CO)O)O)CO |
Origin of Product |
United States |
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